Docosa-6,9-dien-11-ol
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Overview
Description
Docosa-6,9-dien-11-ol: is a long-chain unsaturated alcohol with the molecular formula C22H42O . It is an intermediate compound used in the synthesis of various lipid molecules. This compound is characterized by the presence of two double bonds located at the 6th and 9th positions of the carbon chain, and a hydroxyl group at the 11th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosa-6,9-dien-11-ol can be synthesized through a series of organic reactions involving the elongation and desaturation of shorter-chain fatty alcohols. The synthetic route typically involves:
Hydroformylation: This step introduces an aldehyde group into the molecule.
Reduction: The aldehyde group is reduced to an alcohol.
Desaturation: Introduction of double bonds at specific positions using catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological processes, including the fermentation of genetically modified microorganisms that can produce long-chain unsaturated alcohols. These processes are optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Docosa-6,9-dien
Properties
CAS No. |
649561-49-9 |
---|---|
Molecular Formula |
C22H42O |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
docosa-6,9-dien-11-ol |
InChI |
InChI=1S/C22H42O/c1-3-5-7-9-11-13-15-17-19-21-22(23)20-18-16-14-12-10-8-6-4-2/h12,14,18,20,22-23H,3-11,13,15-17,19,21H2,1-2H3 |
InChI Key |
RYDMMYHMPCKJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C=CCC=CCCCCC)O |
Origin of Product |
United States |
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